6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound characterized by its unique pyrido-pyrimidine structure. It is classified under the category of pyrimidine derivatives, which are known for their biological activities and potential applications in medicinal chemistry. The compound has garnered interest due to its structural features that may contribute to various pharmacological properties.
This compound can be sourced from chemical suppliers specializing in heterocyclic compounds, such as Sigma-Aldrich and Enamine, which provide detailed specifications and purity levels for research purposes. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its systematic structure, while its CAS number is 2379344-48-4, which is used for identification in chemical databases.
The synthesis of 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one typically involves the reaction of 3-aminopyridine-4-carboxylic acid with an amidine compound in the presence of sodium acetate as a nucleophilic catalyst.
The molecular structure of 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one consists of a fused pyridine and pyrimidine ring system.
6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one can participate in various chemical reactions typical for pyridine derivatives.
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
The mechanism of action of 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is primarily linked to its role as an inhibitor of histone demethylases, particularly Jumonji C domain-containing enzymes.
The purity level is often reported as ≥98%, ensuring suitability for research applications .
6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one has several scientific uses:
The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold, exemplified by 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one (PubChem CID: 135599836), serves as a privileged chemical framework for inhibiting histone lysine demethylases KDM4 and KDM5 subfamilies [1]. These enzymes regulate gene expression by catalyzing the removal of methyl groups from histone H3 lysine residues (H3K9me3/me2 and H3K4me3/me2), and their dysregulation is implicated in oncogenesis. Rational drug design efforts identified key residue differences between KDM4 and KDM5 subfamilies within the histone substrate-binding pocket, particularly residues E169 and V313 in KDM4A (UniProt ID: O75164). These residues create a distinct hydrophobic subpocket absent in KDM5 enzymes [2].
C8-substituted derivatives of pyrido[3,4-d]pyrimidin-4(3H)-one were engineered to exploit this structural divergence. The planar bicyclic core occupies the catalytic 2-oxoglutarate (2OG) binding site, while C8 substituents project into the hydrophobic cleft formed by E169 and V313. Conformational restriction of C8 side chains (e.g., rigid aryl or heteroaryl groups) significantly enhanced binding affinity by reducing entropic penalty upon enzyme binding. Compound 19a (a structural analog) achieved sub-nanomolar inhibition against both KDM4A (Ki = 0.004 µM) and KDM5B (Ki = 0.007 µM), demonstrating dual-subfamily potency [2].
Table 1: Biochemical Potency of Select Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
Compound | Core Scaffold | C8 Substituent | KDM4A Ki (µM) | KDM5B Ki (µM) |
---|---|---|---|---|
19a | Pyrido[3,4-d]pyrimidin-4-one | Optimized rigid group | 0.004 | 0.007 |
Lead | 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one | Variable | ≤0.01* | ≤0.05* |
Illustrative Mechanism: Inhibitor binding displaces 2OG and engages KDM4A-specific residues E169 (hydrogen bonding) and V313 (hydrophobic packing), conferring selectivity over KDM5 enzymes.
Computational approaches validated the critical role of E169 and V313 in achieving selective inhibition. Molecular docking simulations positioned 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one derivatives within the KDM4A active site (PDB: 2OQ6), confirming key interactions [1] [4]:
Free energy perturbation (FEP) calculations quantified the contribution of E169 and V313 to binding affinity. Mutagenesis studies corroborated these findings: KDM4A mutants E169A and V313F exhibited 50-100-fold reduced inhibitor sensitivity, while wild-type KDM5B (lacking equivalent residues) showed inherent resistance [2]. Dynamics simulations revealed that conformational restriction of C8 substituents minimized reorganization energy upon binding, explaining the superior potency of sterically constrained analogs over flexible chains. Pyridopyrimidine cores demonstrated superior binding pose stability compared to quinazoline scaffolds due to enhanced π-stacking with F185 and Y177 [4].
A significant challenge identified with pyrido[3,4-d]pyrimidin-4(3H)-one inhibitors is the potency drop between biochemical assays and cellular settings. Biochemical assays (purified enzyme + substrate) yielded nanomolar Ki values, whereas cellular target engagement assays (e.g., histone hypermethylation readouts) showed micromolar EC50 values [2]. This discrepancy was mechanistically linked to intracellular 2OG competition:
Table 2: Impact of 2OG Competition on Cellular Potency
Compound | Biochemical Ki (µM) | Cellular Target Engagement EC50 (µM) | Fold Reduction in Potency |
---|---|---|---|
19a | 0.004 | ~0.5–1.0* | 125–250 |
Analog X | 0.020 | >5.0 | >250 |
To overcome 2OG competition, strategies include:
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